molecular formula C13H9N3O5S B251893 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B251893
M. Wt: 319.29 g/mol
InChI Key: GWUVRBRWNNWQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, also known as MBC-2, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain proteins that are involved in cell proliferation and survival. Additionally, this compound has been shown to increase the levels of reactive oxygen species, which can lead to oxidative stress and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide in lab experiments is its potential as an anticancer agent. Additionally, this compound has been shown to have relatively low toxicity in normal cells. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide. One area of research could involve further investigation of its mechanism of action. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, this compound could be studied in combination with other anticancer agents to determine if it has synergistic effects.

Synthesis Methods

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form an intermediate product. This intermediate is then reacted with 5-nitrofurfural in the presence of sodium ethoxide to yield this compound.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

Molecular Formula

C13H9N3O5S

Molecular Weight

319.29 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C13H9N3O5S/c1-20-7-2-3-8-10(6-7)22-13(14-8)15-12(17)9-4-5-11(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)

InChI Key

GWUVRBRWNNWQJC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

solubility

2 [ug/mL]

Origin of Product

United States

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